molecular formula C11H14N2O2 B14817776 2-(Aminomethyl)-4-cyclopropoxybenzamide

2-(Aminomethyl)-4-cyclopropoxybenzamide

Cat. No.: B14817776
M. Wt: 206.24 g/mol
InChI Key: TUAJBHIGFDPQBO-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-cyclopropoxybenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the para position and an aminomethyl group at the ortho position of the benzamide core.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(aminomethyl)-4-cyclopropyloxybenzamide

InChI

InChI=1S/C11H14N2O2/c12-6-7-5-9(15-8-1-2-8)3-4-10(7)11(13)14/h3-5,8H,1-2,6,12H2,(H2,13,14)

InChI Key

TUAJBHIGFDPQBO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)C(=O)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-cyclopropoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the aminomethyl group and the cyclopropoxy group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired substitutions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Aminomethyl)-4-cyclopropoxybenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxybenzamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with proteins, while the cyclopropoxy group may enhance the compound’s stability and binding affinity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-propoxybenzamide (CAS: 1020054-03-8)

  • Structural Differences: Substituent at Position 4: Propoxy group (flexible, linear alkoxy chain) vs. cyclopropoxy (rigid, three-membered ring). Amino Group Placement: The amino group is attached to a phenyl ring at the para position, unlike the ortho-aminomethyl group in the target compound.
  • Hypothesized Effects: The cyclopropoxy group in this compound may confer greater metabolic stability compared to the propoxy group, which is more susceptible to oxidative degradation . The ortho-aminomethyl group could enhance binding affinity to target proteins via localized hydrogen bonding, whereas the para-aminophenyl group in the analog may alter spatial interactions .

4-[2-(3,4-Dimethoxyphenethylamino)-propoxy]-2-methoxybenzamide

  • Structural Differences: Substituents at Positions 2 and 4: Methoxy groups and a phenethylamino-propoxy chain vs. cyclopropoxy and aminomethyl groups. Complexity: The analog features a branched alkoxy chain with aromatic methoxy substituents, increasing molecular weight and hydrophobicity.
  • The phenethylamino chain could introduce additional receptor interaction sites, though it may also increase off-target effects compared to the simpler cyclopropoxy-aminomethyl system .

N-(4-Amino-2-chlorophenyl)-3-fluoro-4-methylbenzamide

  • Structural Differences: Halogen Substituents: Chlorine (position 2) and fluorine (position 3) vs. cyclopropoxy (position 4) and aminomethyl (position 2). Methyl Group: A para-methyl group replaces the cyclopropoxy moiety.
  • Hypothesized Effects: Electron-withdrawing halogens (Cl, F) may reduce electron density on the benzamide ring, altering binding to electron-rich targets compared to the electron-donating cyclopropoxy group .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent at Position 4 Substituent at Position 2 Molecular Weight (g/mol) Hypothesized logP Key Features
This compound Cyclopropoxy Aminomethyl ~220.28* ~1.5–2.0* Rigid cyclopropane ring; H-bond donor
N-(4-Aminophenyl)-2-propoxybenzamide Propoxy None 270.33 ~2.5–3.0 Flexible alkoxy chain; para-amine
N-(4-Amino-2-chlorophenyl)-3-fluoro-4-methylbenzamide Methyl Chlorine 318.75 ~3.0–3.5 Halogenated; lipophilic

*Estimated values based on structural analogs.

Research Implications

  • Metabolic Stability : The cyclopropoxy group’s rigidity may reduce oxidative metabolism, a common issue with linear alkoxy chains (e.g., propoxy) .
  • Target Selectivity: Ortho-aminomethyl substitution could improve specificity for enzymes or receptors requiring precise spatial interactions, as seen in other benzamide derivatives .
  • Solubility vs. Permeability: Balancing hydrophilic (aminomethyl) and hydrophobic (cyclopropoxy) groups may optimize pharmacokinetics, a challenge noted in analogs with extreme logP values .

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